n-(6-Methoxynaphthalen-2-yl)acetamide
Description
Structure
3D Structure
Properties
CAS No. |
3900-46-7 |
|---|---|
Molecular Formula |
C13H13NO2 |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
N-(6-methoxynaphthalen-2-yl)acetamide |
InChI |
InChI=1S/C13H13NO2/c1-9(15)14-12-5-3-11-8-13(16-2)6-4-10(11)7-12/h3-8H,1-2H3,(H,14,15) |
InChI Key |
ZAHHHOXQHKERLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)C=C(C=C2)OC |
Origin of Product |
United States |
Synthetic Methodologies for N 6 Methoxynaphthalen 2 Yl Acetamide and Its Derivatives
Direct Amidation Strategies for the Naphthalene (B1677914) Acetamide (B32628) Core
Direct amidation strategies involve the formation of the amide bond as a key step, starting from a carboxylic acid precursor or its activated form. These methods are often favored for their efficiency and convergence.
Coupling Reactions Utilizing 6-Methoxynaphthalen-2-ylacetic Acid Precursors
The direct coupling of 6-methoxynaphthalen-2-ylacetic acid with an amine source is a common and effective method for the synthesis of N-(6-Methoxynaphthalen-2-yl)acetamide. This approach relies on the use of coupling agents to activate the carboxylic acid, facilitating the nucleophilic attack by the amine. A variety of coupling agents can be employed for this transformation, each with its own advantages in terms of reaction conditions and compatibility with other functional groups.
Commonly used coupling agents include carbodiimides, phosphonium (B103445) salts, and uronium salts. The general mechanism involves the reaction of the carboxylic acid with the coupling agent to form a highly reactive intermediate, which is then readily attacked by the amine to form the stable amide bond. The choice of coupling agent and reaction conditions can be optimized to achieve high yields and purity of the desired amide product. For instance, silane (B1218182) coupling agents have been explored for solvent-free amide bond formation, offering an environmentally friendly alternative. nih.govresearchgate.netshinetsusilicone-global.com
Amide Bond Formation via Acid Chlorides and Amines
A classic and robust method for amide synthesis involves the conversion of the carboxylic acid to its more reactive acid chloride derivative, followed by reaction with an amine. derpharmachemica.com In the context of this compound synthesis, 6-methoxynaphthalen-2-ylacetic acid is first treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to form 6-methoxynaphthalen-2-ylacetyl chloride. orgsyn.orgorgsyn.org
This highly electrophilic acid chloride is then reacted with a suitable amine, such as ammonia (B1221849) or an ammonium (B1175870) salt, to yield the target amide. The reaction is typically carried out in the presence of a base, like triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. hud.ac.uk This method is widely applicable and generally provides good yields of the desired amide. derpharmachemica.com
| Starting Material | Reagents | Intermediate | Final Product | Typical Conditions |
| 6-Methoxynaphthalen-2-ylacetic acid | 1. Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) 2. Ammonia (NH₃) or Ammonium salt | 6-Methoxynaphthalen-2-ylacetyl chloride | This compound | Anhydrous solvent (e.g., DCM, THF), often with a non-nucleophilic base (e.g., triethylamine, pyridine) |
Carbodiimide-Mediated Amidation Techniques
Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are widely used as coupling agents for the direct amidation of carboxylic acids. chemistrysteps.com These reagents activate the carboxylic acid by forming an O-acylisourea intermediate, which is highly reactive towards nucleophilic attack by an amine.
In the synthesis of this compound derivatives, 6-methoxynaphthalen-2-ylacetic acid is mixed with the amine and the carbodiimide (B86325) in a suitable solvent. The reaction often includes an additive, such as 1-hydroxybenzotriazole (B26582) (HOBt), to suppress side reactions and minimize racemization if chiral centers are present. A study detailing the synthesis of amide derivatives from electron-deficient amines and functionalized carboxylic acids highlights the use of EDC in conjunction with 4-(dimethylamino)pyridine (DMAP) and a catalytic amount of HOBt. nih.gov This protocol was successfully applied to the coupling of 2-(6-methoxynaphthalene-2-yl)propionic acid (naproxen), a closely related compound, demonstrating its applicability to this class of molecules. nih.gov The urea (B33335) byproduct formed from DCC is insoluble in many organic solvents and can be removed by filtration, whereas the urea from EDC is water-soluble, allowing for easy removal during aqueous workup. chemistrysteps.com
| Carbodiimide | Byproduct | Solubility of Byproduct | Advantages | Disadvantages |
| DCC | Dicyclohexylurea (DCU) | Insoluble in most organic solvents | Easy removal of byproduct by filtration. | Byproduct can be difficult to remove completely from the product. |
| EDC | Water-soluble urea | Soluble in water | Easy removal of byproduct by aqueous workup. | Can be more expensive than DCC. |
Multistep Synthesis Approaches Involving Naphthalene Intermediates
Multistep syntheses offer alternative pathways to the target acetamide, often starting from more readily available naphthalene precursors. These routes typically involve the formation of a key intermediate, which is then further functionalized to introduce the acetamide group.
Routes via Curtius Rearrangement of Acyl Azides
The Curtius rearrangement is a powerful method for converting carboxylic acids into primary amines with the loss of one carbon atom. wikipedia.org This reaction proceeds through an acyl azide (B81097) intermediate, which rearranges to an isocyanate upon heating. nih.govnih.govorganic-chemistry.orgrsc.org The isocyanate can then be hydrolyzed to yield the primary amine. wikipedia.org
In the context of synthesizing derivatives of this compound, a suitable naphthoic acid precursor, such as 6-methoxynaphthalene-2-carboxylic acid, would first be converted to the corresponding acyl azide. This is typically achieved by treating the corresponding acid chloride with sodium azide or by reacting the carboxylic acid with diphenylphosphoryl azide (DPPA). nih.gov The subsequent thermal or photochemical rearrangement of the acyl azide generates the 6-methoxynaphthalen-2-yl isocyanate. Hydrolysis of this isocyanate would yield 6-methoxynaphthalen-2-amine. The synthesis is completed by the acetylation of the resulting amine, for example, by using acetyl chloride or acetic anhydride (B1165640), to give the final this compound derivative. The Curtius rearrangement is known for its tolerance of a wide range of functional groups. nih.govnih.gov
Derivatization from 6-Methoxy-2-acetonaphthone
6-Methoxy-2-acetonaphthone is a key intermediate that can be prepared by the Friedel-Crafts acylation of 2-methoxynaphthalene (B124790). orgsyn.orggoogle.comniir.orggoogle.commedchemexpress.comsigmaaldrich.com This acetonaphthone can then be converted to the desired acetamide through several synthetic routes.
One such route is the Willgerodt-Kindler reaction, which transforms an aryl alkyl ketone into a terminal amide. wikipedia.orgorganic-chemistry.org In this reaction, 6-methoxy-2-acetonaphthone is heated with sulfur and a secondary amine, such as morpholine, to produce a thioamide. wikipedia.org Subsequent hydrolysis of the thioamide yields the corresponding carboxylic acid, 6-methoxynaphthalen-2-ylacetic acid, which can then be converted to this compound using the direct amidation methods described in section 2.1. The synthesis of the antirheumatic drug Naproxen (B1676952) utilizes the Friedel-Crafts acylation of 2-methoxynaphthalene to 2-acetyl-6-methoxynaphthalene (B28280) followed by the Willgerodt-Kindler reaction. researchgate.net
Another approach involves the Beckmann rearrangement of the oxime derived from 6-methoxy-2-acetonaphthone. wikipedia.orgmasterorganicchemistry.comlibretexts.org The ketone is first reacted with hydroxylamine (B1172632) to form the corresponding ketoxime. Treatment of this oxime with an acid catalyst, such as polyphosphoric acid or sulfuric acid, induces a rearrangement to form the N-substituted amide, in this case, this compound. wikipedia.orglibretexts.org The Beckmann rearrangement is a well-established method for the synthesis of amides from ketoximes. unive.itillinois.edu
| Reaction | Starting Material | Key Reagents | Intermediate(s) | Final Product |
| Willgerodt-Kindler | 6-Methoxy-2-acetonaphthone | Sulfur, Morpholine | Thioamide, Carboxylic acid | This compound |
| Beckmann Rearrangement | 6-Methoxy-2-acetonaphthone | Hydroxylamine, Acid catalyst | Ketoxime | This compound |
Transformations from Trifluoroacetamides
A developing strategy in the synthesis of aromatic amides, including this compound, involves the transformation of trifluoroacetamide (B147638) precursors. This approach is centered on the substitution of the trifluoroacetyl group, which is an underexplored but valuable method for creating amide bonds. acs.orgresearchgate.net The inertness of the N(O)C–CF3 bond presents a challenge, but recent advancements have demonstrated effective C–CF3 bond activation to facilitate these transformations. acs.org
One innovative method is the mechanochemically induced, nickel-catalyzed defluorinative arylation of trifluoroacetamides. acs.orgresearchgate.net This protocol allows for the coupling of trifluoroacetamides with various arylating agents, such as arylboronic acids, trimethoxyphenylsilanes, and diaryliodonium salts. The reaction is enabled by the activation of the C–CF3 bond using additives like Dysprosium(III) oxide (Dy2O3), which polarizes the C–F bonds, making them susceptible to cleavage. acs.org This mechanochemical approach avoids the need for bulk solvents, aligning with green chemistry principles, and has proven to be a versatile and scalable route for accessing a wide array of substituted aromatic amides in good to excellent yields. acs.orgresearchgate.net
The process circumvents the necessity for highly reactive C-nucleophiles, which were required in earlier methods for cleaving the robust N(O)C-CF3 bond. acs.org The synthetic validity of this methodology has been demonstrated through scale-up reactions, successfully yielding gram quantities of the desired amide products. acs.org
Table 1: Key Features of Defluorinative Arylation of Trifluoroacetamides
| Feature | Description | Source(s) |
|---|---|---|
| Reaction Type | Defluorinative Arylation | acs.org, researchgate.net |
| Precursor | Aliphatic or Aromatic Trifluoroacetamides | acs.org |
| Catalyst | Nickel-based (e.g., NiBr2) | researchgate.net |
| Additive | Dysprosium(III) oxide (Dy2O3) for C-CF3 bond activation | acs.org, researchgate.net |
| Arylating Agents | Arylboronic acids, trimethoxyphenylsilanes, diaryliodonium salts | acs.org, researchgate.net |
| Methodology | Mechanochemical (ball milling) | acs.org, researchgate.net |
| Key Advantage | Avoids highly reactive nucleophiles and bulk solvents | acs.org |
| Scalability | Proven for gram-scale synthesis | acs.org |
Green Chemistry Principles in Naphthalene Acetamide Synthesis
The synthesis of N-aryl acetamides, including this compound, traditionally relies on N-acetylation reactions using reagents like acetic anhydride or acetyl chloride. scispace.comorientjchem.org These conventional methods often require acidic or basic catalysts and organic solvents, presenting several environmental and safety drawbacks, as acetic anhydride is a major irritant and acetyl chloride is a lachrymator. scispace.comnih.gov In response, significant research has focused on developing greener, more sustainable synthetic routes. orientjchem.orgnih.gov
Green chemistry approaches aim to improve efficiency and reduce environmental impact by using less hazardous reagents, employing alternative energy sources, and minimizing waste. scispace.com Key developments in the N-acetylation of amines that are applicable to naphthalene acetamide synthesis include:
Catalytic, Solvent-Free Microwave Irradiation: A simple and efficient method uses a catalytic amount of zinc acetate (B1210297) in acetic acid under microwave irradiation. scispace.comresearchgate.net This procedure is rapid, requires no additional solvent, and produces good to excellent yields. Microwave-assisted synthesis offers significant advantages over conventional heating, including shorter reaction times and increased selectivity. scispace.com
Catalyst-Free Synthesis in Water: An eco-friendly and highly efficient procedure for the acylation of amines has been developed using water as the solvent, eliminating the need for a catalyst. orientjchem.org This method offers simplicity, mild reaction conditions, easy work-up, and high yields, presenting a significant improvement over existing protocols. orientjchem.org
Continuous-Flow Acetylation: A continuous-flow (CF) system utilizing acetonitrile (B52724) as a safe and inexpensive acetylating agent and alumina (B75360) as a low-cost, environmentally friendly Lewis acid catalyst has been developed. nih.govresearchgate.net This technology offers benefits such as faster reaction times compared to batch processes and enhanced safety. The catalyst has demonstrated excellent reusability, further adding to the sustainability of the process. nih.gov
These green methodologies provide effective and environmentally benign alternatives for the synthesis of this compound, aligning with the increasing demand for sustainable practices in the chemical industry. scispace.comnih.gov
Table 2: Comparison of Green N-Acetylation Methodologies
| Methodology | Acetylating Agent | Catalyst / Conditions | Key Green Advantages | Source(s) |
|---|---|---|---|---|
| Microwave-Assisted Synthesis | Acetic Acid | Zinc Acetate (catalytic) | Solvent-free, rapid reaction times, high efficiency | scispace.com, researchgate.net |
| Aqueous Synthesis | Acetic Anhydride | Catalyst-free, Water solvent | Use of water as a green solvent, simple procedure, mild conditions | orientjchem.org |
| Continuous-Flow Chemistry | Acetonitrile | Alumina (solid Lewis acid) | Use of a safer acetylating agent, catalyst reusability, process intensification | nih.gov, researchgate.net |
Stereoselective Synthesis of Chiral Naphthalene Acetamide Analogues
The stereoselective synthesis of chiral naphthalene acetamide analogues focuses on creating atropisomeric compounds. Atropisomers are stereoisomers resulting from hindered rotation around a single bond, and in this context, the C-N bond between the naphthalene ring and the acetamide nitrogen can be a stereogenic axis. nih.gov The development of efficient catalytic asymmetric methods to control this axial chirality is a significant area of interest in organic synthesis due to the prevalence of such scaffolds in pharmaceuticals, materials science, and as chiral ligands. nih.govmdpi.com
Several strategies have emerged for the catalytic asymmetric preparation of C–N axially chiral compounds, which can be adapted for naphthalene acetamide analogues:
Asymmetric Catalysis with Chiral Ligands: Palladium/norbornene (NBE) cooperative catalysis, known as the Catellani reaction, has been successfully employed for the asymmetric synthesis of C-N axially chiral scaffolds. nih.gov This approach utilizes a chiral dinitrogen ligand in combination with a palladium catalyst to achieve high reactivity and good enantioselectivity. The use of inexpensive and readily available norbornene as a mediator makes this protocol practical and scalable. nih.gov
Organocatalytic N-Acylation: Chiral isothiourea (ITU) catalysts have been used for the highly enantioselective N-acylation of N-aminoindoles, creating N-N axially chiral compounds. rsc.org This principle can be extended to C-N atroposelective acylation. The organocatalyst activates the acylating agent (e.g., a carboxylic anhydride) and facilitates a highly stereocontrolled transfer to the amine, thereby establishing the chiral axis with high enantioselectivity under mild conditions. rsc.org
Biocatalytic Approaches: Engineered enzymes, such as variants of myoglobin, are emerging as powerful tools for asymmetric synthesis. rochester.eduresearchgate.net These biocatalysts can perform carbene N-H insertion reactions with high stereoinduction. By tuning the chiral environment of the enzyme's active site, it is possible to synthesize a broad range of chiral amines. This strategy offers a promising, environmentally friendly route to chiral building blocks that could be precursors to atropisomeric naphthalene acetamides. rochester.edu
These advanced synthetic methods provide powerful tools for accessing enantiomerically pure naphthalene acetamide analogues, where the controlled orientation of the acetamide group relative to the naphthalene ring is crucial for its intended function. nih.govrsc.org
Table 3: Methodologies for Stereoselective Synthesis of Chiral Naphthalene Acetamide Analogues
| Synthetic Strategy | Catalyst/Reagent Type | Key Principle | Potential Application | Source(s) |
|---|---|---|---|---|
| Asymmetric Catellani Reaction | Chiral Dinitrogen Ligand / Palladium | Cooperative catalysis controls the orientation during C-N bond formation. | Direct atroposelective synthesis of C-N axially chiral naphthalene amides. | nih.gov |
| Organocatalytic Acylation | Chiral Isothiourea (ITU) | Asymmetric N-acylation establishes the chiral axis through a highly organized transition state. | Atroposelective synthesis of N-acylated naphthalene derivatives. | rsc.org |
| Biocatalysis | Engineered Hemoproteins (e.g., Myoglobin) | Enzyme's chiral pocket directs the stereochemical outcome of C-N bond formation. | Enantioselective synthesis of chiral amine precursors for naphthalene acetamides. | rochester.edu, researchgate.net |
Advanced Structural Characterization and Elucidation in Research
Spectroscopic Analysis for Confirmation of Molecular Architecture
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for mapping the carbon and hydrogen framework of a molecule. For N-(6-Methoxynaphthalen-2-yl)acetamide, both ¹H and ¹³C NMR are utilized to confirm the presence and connectivity of the naphthalene (B1677914) ring, the methoxy (B1213986) group, and the acetamide (B32628) moiety.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show distinct signals corresponding to the aromatic protons on the naphthalene ring, the methoxy protons, the amide proton, and the methyl protons of the acetyl group. The chemical shifts (δ) of the aromatic protons would appear in the downfield region, typically between 7.0 and 8.5 ppm, with their splitting patterns revealing their substitution pattern on the naphthalene core. The methoxy group protons would present as a sharp singlet, likely around 3.9 ppm. The amide (N-H) proton would appear as a broad singlet, and the acetyl methyl protons would also be a singlet, typically in the range of 2.1-2.2 ppm.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, this would include signals for the carbons of the naphthalene ring, the methoxy carbon, the carbonyl carbon of the amide, and the methyl carbon of the acetyl group. The carbonyl carbon would be the most downfield signal, typically appearing around 168-170 ppm. The aromatic carbons would resonate in the 105-140 ppm range. The methoxy carbon signal would be expected around 55-56 ppm, and the acetyl methyl carbon would be the most upfield signal.
Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data based on analogous compounds.
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
|---|---|---|
| Naphthalene-H | 7.0 - 8.5 (m) | 105 - 140 |
| -OCH₃ | ~3.9 (s) | ~55.5 |
| -NH | broad s | - |
| -C(O)CH₃ | ~2.15 (s) | ~24.5 |
| -C=O | - | ~169.0 |
Infrared (IR) and Raman spectroscopy are complementary techniques that provide a "vibrational fingerprint" of a molecule by identifying its functional groups and bond vibrations.
IR Spectroscopy: The IR spectrum of this compound is characterized by several key absorption bands. A prominent feature is the N-H stretching vibration of the secondary amide, which typically appears as a sharp band around 3300 cm⁻¹. The carbonyl (C=O) stretching of the amide group gives rise to a strong absorption band in the region of 1650-1680 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C=C stretching vibrations of the naphthalene ring appear in the 1450-1600 cm⁻¹ region. The characteristic C-O stretching of the methoxy group is expected to be found in the 1250-1000 cm⁻¹ range.
Raman Spectroscopy: Raman spectroscopy would complement the IR data. The aromatic ring vibrations of the naphthalene moiety are typically strong in the Raman spectrum.
Interactive Table 2: Key IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Amide) | Stretching | ~3300 |
| C-H (Aromatic) | Stretching | >3000 |
| C=O (Amide) | Stretching | 1650 - 1680 |
| C=C (Aromatic) | Stretching | 1450 - 1600 |
| C-O (Methoxy) | Stretching | 1250 - 1000 |
Mass spectrometry (MS) is a crucial technique for determining the molecular weight of a compound and providing insights into its structure through fragmentation analysis. For this compound, the molecular formula is C₁₃H₁₃NO₂, which corresponds to a molecular weight of approximately 215.25 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at m/z 215. Subsequent fragmentation could involve the loss of the acetyl group or cleavage of the amide bond, leading to characteristic fragment ions that help to confirm the structure.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The naphthalene ring system in this compound is a strong chromophore. The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, would be expected to show absorption bands characteristic of the π → π* transitions of the aromatic system.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This provides an empirical formula which can be compared to the theoretical composition calculated from the proposed molecular formula. For this compound (C₁₃H₁₃NO₂), the theoretical elemental composition is approximately 72.54% Carbon, 6.09% Hydrogen, and 6.51% Nitrogen. Experimental values from elemental analysis should be in close agreement with these theoretical percentages to verify the purity and composition of the synthesized compound.
Interactive Table 3: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 13 | 156.143 | 72.54% |
| Hydrogen | H | 1.008 | 13 | 13.104 | 6.09% |
| Nitrogen | N | 14.007 | 1 | 14.007 | 6.51% |
| Oxygen | O | 15.999 | 2 | 31.998 | 14.86% |
| Total | 215.252 | 100.00% |
Chemical Reactivity and Transformation Studies
Functional Group Interconversions of the Acetamide (B32628) Moiety
The acetamide group (-NHCOCH₃) of N-(6-methoxynaphthalen-2-yl)acetamide is a key site for chemical modifications. These transformations allow for the synthesis of a variety of derivatives with different properties and potential applications.
Hydrolysis: The amide bond can be cleaved under acidic or basic conditions to yield 6-methoxy-2-aminonaphthalene. This reaction is a fundamental transformation, providing access to the primary amine, which is a versatile precursor for further synthetic elaborations.
Reduction: The carbonyl group of the acetamide can be reduced to a methylene (B1212753) group (-CH₂-) to form the corresponding N-ethyl derivative, N-ethyl-6-methoxynaphthalene-2-amine. This transformation is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄).
A summary of these interconversions is presented in the table below.
| Transformation | Reagents and Conditions | Product |
| Hydrolysis | H₃O⁺ or OH⁻, heat | 6-Methoxy-2-aminonaphthalene |
| Reduction | 1. LiAlH₄, THF 2. H₂O | N-ethyl-6-methoxynaphthalene-2-amine |
Data derived from established principles of organic functional group interconversions.
Reactions Involving the Naphthalene (B1677914) Ring System
The methoxynaphthalene core of this compound is susceptible to electrophilic aromatic substitution reactions. The positions of substitution are directed by the activating methoxy (B1213986) (-OCH₃) group and the deactivating, yet ortho-, para-directing acetamido (-NHCOCH₃) group.
The methoxy group is a strong activating group, directing electrophiles to the ortho and para positions relative to its location at C-6. The acetamido group is also ortho-, para-directing, though it is a deactivating group. The interplay of these two substituents governs the regioselectivity of electrophilic attack.
Nitration: Nitration of the naphthalene ring introduces a nitro (-NO₂) group. The reaction of this compound with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, can lead to the formation of nitro derivatives. For instance, N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide has been synthesized from 2-acetyl-6-aminonaphthalene through acetylation followed by nitration. nih.gov The positions most activated by the methoxy group and directed by the acetamido group are C-1, C-5, and C-7.
Halogenation: Halogenation, such as bromination or chlorination, can introduce halogen atoms onto the naphthalene ring. The regioselectivity will be influenced by the directing effects of the existing substituents. For example, 2-Bromo-6-methoxynaphthalene can be synthesized and used in further reactions. sigmaaldrich.com
Friedel-Crafts Acylation and Alkylation: These reactions introduce acyl or alkyl groups onto the aromatic ring. For example, the acylation of 2-methoxynaphthalene (B124790) can be regioselectively controlled to produce 2-acetyl-6-methoxynaphthalene (B28280). researchgate.netkisti.re.kr While this is a related precursor, similar principles of regioselectivity would apply to the acylation or alkylation of this compound itself.
The outcomes of these reactions are summarized in the table below.
| Reaction | Reagent | Potential Product(s) |
| Nitration | HNO₃, H₂SO₄ | Nitro-N-(6-methoxynaphthalen-2-yl)acetamide derivatives |
| Bromination | Br₂, FeBr₃ | Bromo-N-(6-methoxynaphthalen-2-yl)acetamide derivatives |
| Friedel-Crafts Acylation | Acyl halide, AlCl₃ | Acyl-N-(6-methoxynaphthalen-2-yl)acetamide derivatives |
This table illustrates potential electrophilic aromatic substitution reactions based on general principles.
Photochemical and Thermochemical Reactions
The behavior of this compound under the influence of light (photochemical) or heat (thermochemical) can lead to various transformations.
Photochemical Reactions: Naphthalene derivatives are known to undergo photochemical reactions. For instance, related compounds like N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide are known to be fluorescent dyes. nih.gov The absorption of UV light can promote the molecule to an excited state, which can then undergo various processes such as fluorescence, phosphorescence, or chemical reactions. Potential photochemical reactions could include cyclizations, rearrangements, or cleavage of bonds.
Thermochemical Reactions: At elevated temperatures, this compound may undergo decomposition or rearrangement. The stability of the compound and the nature of the products formed would depend on the specific conditions, such as temperature, pressure, and the presence of other reagents or catalysts.
Detailed experimental data on specific photochemical and thermochemical reactions of this compound are not extensively detailed in the provided search results. However, the general principles of organic photochemistry and thermochemistry can be applied to predict potential reaction pathways.
Computational and Theoretical Investigations of N 6 Methoxynaphthalen 2 Yl Acetamide
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule from first principles. For N-(6-Methoxynaphthalen-2-yl)acetamide, these calculations reveal details about its electron distribution, molecular orbitals, and reactivity.
Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of molecules. By utilizing functionals like B3LYP with basis sets such as 6-311++G(d,p), researchers can accurately model the geometric and electronic properties of this compound. DFT calculations can determine optimized molecular geometry, dipole moments, and the distribution of electronic charge.
Key electronic properties derived from DFT, such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness, offer a quantitative measure of the molecule's reactivity and stability. These parameters are crucial for predicting how this compound will interact with other chemical species. Accurate quantum chemical computations based on density functional theory (DFT) have been performed on various acetamide (B32628) derivatives to study their local reactivity. researchgate.net
Illustrative DFT-Calculated Electronic Properties
| Property | Value (a.u.) |
|---|---|
| Ionization Potential (I) | 0.225 |
| Electron Affinity (A) | 0.058 |
| Electronegativity (χ) | 0.142 |
| Chemical Hardness (η) | 0.084 |
Ab initio methods, which are based on first principles without the use of empirical data, provide a detailed picture of the molecular orbitals (MOs) of this compound. These calculations are instrumental in understanding the nature of chemical bonds and the electronic transitions that can occur within the molecule. The analysis of molecular orbitals helps in identifying the regions of the molecule that are electron-rich or electron-poor, which is essential for predicting sites of electrophilic and nucleophilic attack.
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy and spatial distribution of these orbitals are critical in determining the molecule's ability to donate or accept electrons. nih.gov For this compound, the HOMO is typically localized on the electron-rich methoxynaphthalene ring system, indicating its nucleophilic character. Conversely, the LUMO is distributed over the acetamide and naphthalene (B1677914) moieties, highlighting potential sites for nucleophilic attack. youtube.comyoutube.com
The energy gap between the HOMO and LUMO is a significant indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. taylorandfrancis.com
Illustrative FMO Analysis Data
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.12 |
| ELUMO | -1.58 |
Spectroscopic Property Prediction and Validation
Computational methods are also powerful tools for predicting and interpreting spectroscopic data, which allows for a direct comparison with experimental results.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations of NMR chemical shifts for this compound can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. researchgate.net These calculations provide predicted ¹H and ¹³C NMR chemical shifts that can be correlated with experimental spectra to confirm the molecular structure and assign specific resonances to individual atoms. Discrepancies between calculated and experimental shifts can also provide insights into solvent effects and conformational dynamics.
Illustrative Calculated vs. Experimental ¹³C NMR Chemical Shifts (ppm)
| Atom | Calculated Shift | Experimental Shift |
|---|---|---|
| C=O | 169.5 | 169.2 |
| Naphthyl C-OCH₃ | 157.8 | 157.6 |
| Naphthyl C-NH | 138.2 | 138.0 |
| CH₃-CO | 24.3 | 24.1 |
Theoretical vibrational analysis is used to predict the infrared (IR) and Raman spectra of this compound. These calculations, typically performed at the DFT level, yield harmonic vibrational frequencies that correspond to the different vibrational modes of the molecule. nih.gov
A Potential Energy Distribution (PED) analysis is then conducted to assign the calculated frequencies to specific types of molecular vibrations, such as stretching, bending, and torsional modes. researchgate.net This detailed assignment is invaluable for interpreting experimental IR and Raman spectra, allowing for a comprehensive understanding of the molecule's vibrational behavior. nih.gov
Illustrative Vibrational Frequencies and PED Assignments
| Wavenumber (cm⁻¹) | Vibrational Mode | PED Contribution (%) |
|---|---|---|
| 3305 | N-H stretch | 98 |
| 1665 | C=O stretch (Amide I) | 85 |
| 1540 | N-H bend + C-N stretch (Amide II) | 70 (N-H bend), 25 (C-N stretch) |
| 1250 | C-O stretch (methoxy) | 80 |
UV-Vis Absorption Spectrum Simulation
Specific data from Time-Dependent Density Functional Theory (TD-DFT) or other simulation methods detailing the electronic transitions, oscillator strengths, and predicted maximum absorption wavelengths (λmax) for this compound are not available in the reviewed scientific literature.
Intermolecular Interactions and Crystal Packing Analysis
Hirshfeld Surface Analysis
A Hirshfeld surface analysis, which would provide quantitative insights into the intermolecular contacts within the crystal lattice of this compound, has not been published. Consequently, data tables detailing the percentage contributions of different atomic contacts (e.g., H···H, C···H, O···H) and associated 2D fingerprint plots are not available. While this analysis has been performed on similar molecules like N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide, the specific results for the target compound are undocumented. nih.gov
Hydrogen Bonding Network Characterization
Detailed characterization of the hydrogen bonding network for this compound, including tables of donor-acceptor distances and angles, is contingent on the availability of its crystal structure data. A definitive crystal structure report containing this information could not be located in the course of the search.
Molecular Dynamics Simulations for Conformational Analysis
There are no specific published molecular dynamics (MD) simulation studies focused on the conformational analysis of this compound. Such a study would provide insight into the molecule's flexibility, preferred conformations in different environments, and the dynamics of its functional groups, but this research has not been made publicly available.
Thermodynamic Property Calculations at Varied Conditions
Calculated thermodynamic properties, such as enthalpy, Gibbs free energy, and entropy, for this compound at various temperatures and pressures have not been reported in the scientific literature.
Structure Activity Relationship Sar and Mechanistic Studies
Design Principles for Naphthalene (B1677914) Acetamide (B32628) Analogues
The design of naphthalene acetamide analogues is guided by established structure-activity relationship (SAR) principles aimed at optimizing interactions with specific biological targets. The core scaffold, consisting of a naphthalene ring system linked to an acetamide group, offers several positions for chemical modification to modulate potency, selectivity, and pharmacokinetic properties.
Key design strategies include:
Modification of the Acetamide Group: The conversion of a carboxylic acid moiety, as seen in the related compound naproxen (B1676952), to an acetamide or other amide derivatives is a critical design choice. This modification significantly alters the molecule's acidity, polarity, and hydrogen bonding capability, which can drastically change its target engagement profile. For instance, derivatization of the carboxylate group in nonsteroidal anti-inflammatory drugs (NSAIDs) has been a strategy to confer selectivity for certain enzyme isoforms. acs.org
Substitution on the Naphthalene Ring: The naphthalene core provides multiple positions for substitution. The methoxy (B1213986) group at the 6-position is a key feature, and altering it or adding other substituents, such as halogens, can influence binding affinity and selectivity. nih.gov SAR studies on related naphthalene-1,4-dione analogues have shown that the presence of halogen atoms is often critical for maintaining biological potency. nih.gov
Alteration of the Linker: The ethyl group connecting the naphthalene core to the amide function can be varied in length or rigidity. For example, the introduction of an α-methyl group, as in naproxen, has been shown to be critical for potent inhibition of cyclooxygenase (COX) enzymes by inserting into a small hydrophobic cleft in the enzyme's active site. nih.gov The removal or alteration of this group is a key strategy for tuning activity against different targets.
These principles allow for the rational design of new chemical entities with tailored biological activities, moving from broad-spectrum agents to highly selective modulators of specific enzymes or receptors. nih.govekb.eg
In Vitro Enzyme Target Modulation Studies (Non-Clinical)
Aldo-keto reductase 1C3 (AKR1C3), also known as type 5 17β-hydroxysteroid dehydrogenase, is a key enzyme in the biosynthesis of potent androgens and is implicated in the progression of castration-resistant prostate cancer. nih.govresearchgate.net Consequently, it has become an important therapeutic target, and NSAID-like structures have been explored as potential inhibitors. nih.govresearchgate.net
Research on naproxen analogues has provided significant insight into the structural requirements for AKR1C3 inhibition. A critical finding is the importance of a free carboxylic acid group for optimal activity. In a study of naproxen derivatives, the conversion of the carboxylic acid to an N-(methylsulfonyl)acetamide analogue resulted in a significant loss of inhibitory activity against AKR1C3. This underscores the essential role of the acidic moiety in binding to the enzyme.
Furthermore, modifications to the α-substituent on the propanoic acid side chain have been shown to modulate potency and selectivity. Replacing the α-methyl group of naproxen with an ethyl group led to an analogue with increased potency and selectivity for AKR1C3 over the related isoform AKR1C2. researchgate.net This highlights a design principle where the goal is to inhibit AKR1C3 selectively, as inhibition of AKR1C1 and AKR1C2 could interfere with the beneficial inactivation of dihydrotestosterone. nih.gov
| Compound | Modification from Naproxen Scaffold | AKR1C3 IC₅₀ (µM) | AKR1C2 IC₅₀ (µM) | Selectivity Index (AKR1C2/AKR1C3) |
|---|---|---|---|---|
| (S)-Naproxen | α-Methyl, Carboxylic Acid | 0.82 | 3.0 | 3.7 |
| (R,S)-2-(6-methoxynaphthalen-2-yl)butanoic acid | α-Ethyl, Carboxylic Acid | 0.12 | 7.6 | 63.3 |
| (R)-2-(6-methoxynaphthalen-2-yl)butanoic acid | (R)-α-Ethyl, Carboxylic Acid | 0.11 | 48.1 | 437.3 |
| (S)-2-(6-methoxynaphthalen-2-yl)butanoic acid | (S)-α-Ethyl, Carboxylic Acid | 0.12 | 1.72 | 14.3 |
| N-(methylsulfonyl)acetamide analogue | α-Ethyl, N-sulfonylacetamide | 6.0 | 34.0 | 5.7 |
Data sourced from studies on naproxen analogues. researchgate.net
The parent compound naproxen is a well-known non-selective inhibitor of cyclooxygenase (COX) enzymes, which are responsible for prostaglandin (B15479496) synthesis. nih.gov Much of the research into naphthalene-based analogues has focused on designing compounds that either selectively target one COX isozyme (COX-1 or COX-2) or are devoid of COX activity to focus on other targets like AKR1C3. researchgate.net
The structural features of naproxen are crucial for its interaction with COX enzymes. The carboxylate group forms a key salt bridge with Arg-120 in the active site, while the naphthalene ring occupies a hydrophobic channel. nih.gov The α-methyl group is also critical for potency. nih.gov
| Compound/Analogue Class | Target | Ex Vivo IC₅₀ (µM) | Key SAR Finding |
|---|---|---|---|
| Naproxen | COX-1 | 35.48 | Non-selective inhibition; carboxylic acid is key. nih.gov |
| Naproxen | COX-2 | 64.62 | Non-selective inhibition. nih.gov |
| Indomethacin Amides/Esters | COX-2 | N/A | Neutralization of the carboxylate group confers COX-2 selectivity. acs.org |
| Naproxen Analogues (e.g., p-methylthio) | COX-2 | N/A | Minimal substitutions on the methoxy group can increase COX-2 selectivity. nih.gov |
Urease is a nickel-dependent enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. nih.gov Its inhibition is a therapeutic strategy for treating infections by ureolytic bacteria, such as Helicobacter pylori. nih.govmdpi.com The search for potent and safe urease inhibitors is an active area of research, with many chemical scaffolds being investigated. nih.govacs.org
While direct studies on the urease inhibitory activity of N-(6-methoxynaphthalen-2-yl)acetamide are not prominent in the literature, structure-activity relationship studies of related compounds provide a basis for potential activity. Research has shown that compounds featuring a naphthalene moiety can be incredibly potent urease inhibitors. A series of guanidine (B92328) derivatives bearing a naphthalene group displayed potent urease inhibition with IC₅₀ values in the nanomolar range. acs.org Additionally, SAR studies of other inhibitor classes have suggested that electron-donating groups, such as a methoxy substituent, on an aromatic ring can promote urease inhibitory activity. acs.org These findings suggest that the N-(6-methoxynaphthalen-2-yl) scaffold possesses features conducive to urease inhibition, marking it as a structure of potential interest for such studies.
Nuclear Receptor Ligand Interactions (e.g., Nur77 Modulators)
Nuclear receptors are a large family of ligand-activated transcription factors that regulate a wide array of physiological processes. nih.govnih.gov These receptors, upon binding a ligand, typically undergo a conformational change that facilitates the recruitment of coactivator or corepressor proteins, thereby modulating gene expression. mdpi.com
Nur77 (also known as NR4A1) is an orphan nuclear receptor, meaning its endogenous ligand has not been identified. nih.gov Unlike typical nuclear receptors, Nur77 can be transcriptionally active in the absence of a ligand. nih.gov However, its activity can be modulated by small molecules that bind to it, influencing its interactions with other proteins and its subcellular localization. nih.govmedchemexpress.com
The structural diversity of molecules that can modulate nuclear receptors is vast, ranging from natural products to synthetic analogues. nih.gov Ligands typically bind within a hydrophobic ligand-binding pocket (LBP) in the receptor's ligand-binding domain (LBD), inducing a critical conformational change in the activation function 2 (AF-2) helix. mdpi.com This change dictates the binding surface for co-regulatory proteins. While a wide range of compounds, including flavonoids and bis-indole derivatives, have been identified as Nur77 modulators, there is no specific literature reporting the interaction of this compound or its close analogues with Nur77 or other nuclear receptors.
Structure-Based Ligand Design and Molecular Docking
Structure-based ligand design and molecular docking are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand) and its biological target (e.g., an enzyme or receptor). This approach relies on the three-dimensional crystal structure of the target protein to simulate the binding pose and affinity of a potential inhibitor.
Molecular docking studies have been instrumental in understanding how naphthalene-based compounds interact with the active site of AKR1C3. researchgate.net These simulations show that NSAID-like inhibitors typically position their naphthalene ring within a hydrophobic region of the active site, often referred to as the substrate-binding site.
Key interactions for potent AKR1C3 inhibition by related 6-methoxynaphthalene derivatives include:
Hydrogen Bonding: The acidic moiety of the inhibitor (e.g., a carboxylic acid) often forms hydrogen bonds with the side chains of catalytic residues, such as Tyr-55 and His-117, as well as with the pyrophosphate moiety of the NADP+ cofactor that is bound deep within the active site.
Hydrophobic Interactions: The naphthalene ring itself fits into a hydrophobic pocket, establishing favorable van der Waals interactions with nonpolar residues.
For this compound, the acetamide group would be expected to engage in different hydrogen bonding patterns compared to a carboxylic acid. While it would lose the potential for ionic interactions, the amide N-H and carbonyl oxygen could still act as hydrogen bond donors and acceptors, respectively. Docking simulations are essential to predict these new interactions and rationalize the observed changes in biological activity, such as the decreased potency for AKR1C3 when the carboxylic acid is replaced by an acetamide derivative. researchgate.net
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Derivative Chemistry and Analog Design Based on N 6 Methoxynaphthalen 2 Yl Acetamide
Systematic Modification of the Acetamide (B32628) Side Chain
The acetamide moiety of N-(6-Methoxynaphthalen-2-yl)acetamide is a primary target for chemical modification. Altering the substituents on the amide nitrogen or replacing the acetyl group with more complex functionalities can significantly influence the molecule's physicochemical properties and biological activity.
Introduction of Varied Alkyl and Aryl Substituents
The substitution at the amide nitrogen of the naphthalenyl acetamide scaffold has been a key strategy in developing new chemical entities. The introduction of various alkyl and aryl groups allows for the fine-tuning of properties such as lipophilicity, steric bulk, and electronic character.
While direct N-alkylation of this compound is less commonly documented in readily available literature, the synthesis of N-alkyl prodrugs of other compounds illustrates the chemical feasibility of such modifications. researchgate.net These syntheses often involve the alkylation of the parent drug molecule with N-alkyl-N-alkyloxycarbonylaminomethyl chlorides. researchgate.net Another related synthesis involves the coupling of naproxen (B1676952), a close structural analog featuring a 2-(6-methoxynaphthalen-2-yl)propionic acid core, with 2,2-diphenylethylamine (B1585070) to form an N-substituted amide. mdpi.com This highlights how both simple and complex alkyl/aryl side chains can be appended to a naphthalene-based structure.
The following table summarizes examples of N-substitutions on related naphthalenic acetamide cores.
| Parent Core | N-Substituent | Resulting Compound Class |
| Naphthalen-1-yl-acetamide | 2,6-Dichlorophenyl | N-Aryl Acetamide nih.gov |
| Naphthalen-1-yl-acetamide | 4-Chlorophenyl | N-Aryl Acetamide amanote.com |
| 6-Methoxynaphthalen-2-yl-propanamide | 2,2-Diphenylethyl | N-Alkyl/Aryl Propanamide mdpi.com |
Heterocyclic Ring Incorporation (e.g., Thiazole, Benzimidazole, Pyrimidine)
One prominent example involves the integration of the thiazole and benzothiazole (B30560) systems. A series of N-(6-arylbenzo[d]thiazol-2-yl)acetamides has been synthesized, demonstrating how the core acetamide structure can be linked to a more complex heterocyclic framework. mdpi.com In these derivatives, the acetamide nitrogen is part of the benzothiazole ring system itself, which is further substituted with various aryl groups. This approach significantly alters the original scaffold, creating hybrid molecules with potentially new interaction capabilities at biological targets. mdpi.com
The synthesis of imidazole derivatives, specifically imidazolidin-4-ones, from various amines highlights a green chemistry approach to creating heterocyclic systems that could be adapted for this scaffold. nih.gov The El-Saghier reaction, for instance, allows for the one-pot synthesis of these structures under solvent-free conditions. nih.gov
Furthermore, research on quinoxaline (B1680401) derivatives shows the synthesis of N-alkyl-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)]acetamides. nih.gov Although the core is different, this work illustrates the synthetic methodology for attaching complex heterocyclic systems through the acetamide group, which could be applied to the this compound scaffold.
| Heterocyclic Ring | Example of Incorporation |
| Benzothiazole | Synthesis of N-(6-arylbenzo[d]thiazol-2-yl)acetamides where the acetamide is linked to the heterocyclic core. mdpi.com |
| Imidazolidin-4-one | Synthesized via green chemistry methods from amine precursors, representing a potential modification route. nih.gov |
| Pyrimidine (B1678525) | Derivatives of pyrimidine have been reacted with chloroacetamide compounds, indicating a pathway for linking these heterocycles. |
| Quinoxaline | N-alkyl-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)]acetamides have been synthesized, showing a method to link heterocycles via a sulfur bridge on the acetyl group. nih.gov |
Functionalization with Hydrazide and Thiosemicarbazide (B42300) Moieties
Transforming the acetyl group into hydrazide and subsequently into thiosemicarbazide moieties introduces versatile functional groups known for their coordination chemistry and broad spectrum of biological activities. These moieties can serve as key intermediates for the synthesis of further derivatives, including hydrazones and various heterocyclic systems.
The synthesis typically begins with the conversion of a carboxylic acid precursor, such as 2-(6-methoxynaphthalen-2-yl)propionic acid (naproxen), into its corresponding acid hydrazide. This is often achieved by reacting the ester form of the acid with hydrazine (B178648) hydrate. This hydrazide can then be reacted with various isothiocyanates to yield 1-aroyl-4-substituted thiosemicarbazides.
For example, 3-trifluoromethylbenzoic acid hydrazide has been used as a starting material to react with selected isothiocyanates, forming new thiosemicarbazide derivatives. researchgate.net A similar pathway can be envisioned starting from a 6-methoxynaphthalene-containing hydrazide. These thiosemicarbazide derivatives are valuable intermediates in medicinal chemistry. nih.gov
The hydrazide group itself is a key component in the synthesis of hydrazones. For instance, 2-(6-methoxynaphthalen-2-yl)propionic acid hydrazide has been reacted with ketones like 4-methylpentan-2-one to synthesize the corresponding hydrazone derivative. ekb.eg These hydrazones are studied for a range of pharmacological activities. ekb.eg
Modifications on the Naphthalene (B1677914) Core
Substituent Effects on Biological or Chemical Properties
The introduction of various substituents onto the naphthalene core can profoundly impact the electronic properties and biological activity of the resulting derivatives. The nature and position of these substituents are critical in structure-activity relationship (SAR) studies.
A direct example of modification on a closely related scaffold is the synthesis of N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide. nih.gov This compound was prepared from 2-acetyl-6-aminonaphthalene through acetylation followed by nitration, introducing both an acetyl group and a nitro group onto the naphthalene ring. nih.gov Such electron-withdrawing groups can significantly alter the electron density distribution across the aromatic system.
Theoretical studies using Density Functional Theory (DFT) have been employed to understand substituent effects in naphthalene systems compared to benzene (B151609) systems. nih.gov These studies analyze how substituents like -Br, -CF3, -CH3, -CHO, -Cl, -CN, -F, -NH2, -NO2, and -OH influence the electronic properties. nih.gov The presence of strongly electron-withdrawing groups, such as trifluoromethyl (-CF3), can make the naphthalene system a more sensitive probe for detecting the electronic effects of other substituents. nih.gov
SAR studies on methoxy-naphthyl-linked compounds designed as cholinesterase inhibitors have highlighted the importance of the 6-methoxy-naphthyl fragment for biological activity. nih.govresearchgate.net The position of the methoxy (B1213986) group and other substituents on the naphthalene ring plays a vital role in the molecule's ability to bind to target enzymes. nih.govresearchgate.net The effects of substituents are analyzed based on key factors including hydrogen bonding and the presence of aromatic moieties. uwa.edu.au
The table below summarizes the effects of different substituents on the properties of naphthalene derivatives.
| Substituent | Type | Potential Effect |
| Nitro (-NO2) | Electron-withdrawing | Alters electronic properties, potential use in fluorescent dyes. nih.gov |
| Acetyl (-COCH3) | Electron-withdrawing | Modifies electron density on the naphthalene core. nih.gov |
| Trifluoromethyl (-CF3) | Strongly Electron-withdrawing | Increases the sensitivity of the molecule to further substitutions. nih.gov |
| Methoxy (-OCH3) | Electron-donating | Important for biological activity in certain enzyme inhibitors. nih.govresearchgate.net |
| Halogens (-F, -Cl, -Br) | Electron-withdrawing (inductive), Electron-donating (resonance) | Modulates electronic character and lipophilicity. nih.gov |
Positional Isomer Studies
The specific arrangement of substituents on the naphthalene ring gives rise to positional isomers, which can exhibit markedly different chemical and biological properties. The study of these isomers is crucial for understanding the structural requirements for a desired activity. The this compound scaffold can be compared with its positional isomers, such as those where the acetamide group is attached at the 1-position or the methoxy group is at a different position.
For example, compounds based on a naphthalen-1-ylacetamide core, such as N-(2,6-dichlorophenyl)-2-(naphthalen-1-yl)acetamide, are positional isomers of the corresponding naphthalen-2-yl derivatives. nih.gov The difference in the point of attachment from position 2 to position 1 alters the geometry and electronic environment of the entire molecule. nih.gov
The compound 2-(7-methoxynaphthalen-1-yl)acetamide (B195555) is an impurity of the drug Agomelatine and represents another important positional isomer. nih.gov Here, both the acetamide (via a methylene (B1212753) linker) and the methoxy group are at different positions (1- and 7-) compared to the 2,6-substitution pattern of the parent compound. The distinct biological profiles of drugs like Agomelatine underscore the profound impact of the substitution pattern on the naphthalene ring.
Studies comparing positional isomers of other bioactive scaffolds, such as N-thienylcarboxamides, have shown that different regioisomers can have significantly different biological activities. For instance, N-(2-substituted-3-thienyl) and N-(4-substituted-3-thienyl) isomers showed potent fungicidal activity, while the N-(3-substituted-2-thienyl) isomer was much less active. nih.gov This highlights that even subtle changes in the relative positions of functional groups can lead to dramatic differences in biological outcomes. Research has also shown that the position of substituent groups on the naphthalene ring influences geometric conformation and crystal packing. uwa.edu.au
| Isomeric Feature | Example Compound | Significance |
| Acetamide at C1 | N-(Aryl)-2-(naphthalen-1-yl)acetamide nih.gov | Alters molecular geometry and electronic properties compared to the C2 analog. |
| Methoxy at C7, Acetamide at C1 | 2-(7-Methoxynaphthalen-1-yl)acetamide nih.gov | Different substitution pattern leads to distinct pharmacological profiles, as seen in related drugs. |
| Methoxy at C6, Acetamide at C1 | N-(6-Methoxynaphthalen-1-yl)acetamide bldpharm.com | Direct positional isomer of the parent compound, expected to have different properties. |
Conjugate Chemistry with Naphthalene Acetamide Scaffolds
The conjugation of small molecules like this compound to larger entities such as polymers or biomolecules can significantly enhance their properties and create novel functionalities. These polymer-drug conjugates (PDCs) can exhibit improved water solubility, enhanced stability, and targeted delivery capabilities. researchgate.netnih.gov
Strategies for Conjugation:
The this compound structure presents several avenues for chemical modification to enable conjugation. Functional handles can be introduced onto the naphthalene ring or the acetamide side chain. For instance, electrophilic aromatic substitution reactions could introduce groups like nitro or halo functionalities on the naphthalene ring, which can then be further converted into amines or other reactive moieties suitable for conjugation.
One common approach for creating bioconjugates is to link the small molecule to a polymer backbone. nih.gov Polymers such as poly(ethylene glycol) (PEG), N-(2-hydroxypropyl)methacrylamide (HPMA) copolymer, and poly-L-glutamic acid (PGA) are frequently used due to their biocompatibility and ability to improve the pharmacokinetic profile of the conjugated drug. vicentresearchlab.com The linkage can be achieved through various chemical reactions, including the formation of amide bonds, esters, or more sophisticated click chemistry reactions. sigmaaldrich.com For example, a carboxylic acid functionalized this compound derivative could be coupled to an amine-containing polymer using standard peptide coupling reagents.
Table 1: Potential Polymer Conjugates of this compound Derivatives
| Polymer Backbone | Linkage Chemistry | Potential Advantage |
| Poly(ethylene glycol) (PEG) | Amide bond formation | Improved water solubility, reduced immunogenicity |
| N-(2-hydroxypropyl)methacrylamide (HPMA) | Ester or amide linkage | Biocompatibility, potential for lysosomal cleavage |
| Poly-L-glutamic acid (PGA) | pH-responsive linkers | Targeted drug release in acidic tumor environments |
The inherent fluorescence of the naphthalene core is a particularly interesting feature for conjugate design. nih.gov Naphthalene derivatives are known to exhibit unique photophysical properties, making them suitable for use as fluorescent probes. nih.gov By conjugating this compound to a targeting moiety, such as a peptide or antibody, it is possible to create fluorescent probes for imaging and diagnostic applications.
Development of Chiral Analogues and Enantioselective Studies
The introduction of chirality into the this compound scaffold can lead to the development of enantiomers with distinct biological activities and properties. The synthesis of enantiopure compounds is a critical aspect of modern drug discovery and materials science.
Strategies for Enantioselective Synthesis:
Several strategies can be employed for the synthesis of chiral analogues of this compound. One approach involves the use of a chiral starting material, such as an enantiopure 2-amino-6-methoxynaphthalene derivative. The synthesis of enantiopure amino acids and their derivatives has been extensively studied and can be achieved through various methods, including enzymatic resolutions and asymmetric synthesis. princeton.edunih.gov
Another strategy is the application of asymmetric synthesis methodologies. For instance, the acetamide side chain could be modified to introduce a chiral center. Asymmetric Michael additions or aldol (B89426) reactions are powerful tools for the stereoselective formation of carbon-carbon bonds. scispace.comresearchgate.net Chiral auxiliaries or catalysts can be used to control the stereochemistry of these reactions, leading to the desired enantiomer in high purity. frontiersin.org
Chiral Resolution:
For racemic mixtures of chiral this compound analogues, chiral resolution techniques can be employed to separate the enantiomers. This can be achieved through derivatization with a chiral resolving agent to form diastereomers, which can then be separated by chromatography or crystallization. beilstein-journals.org Subsequent removal of the chiral auxiliary yields the individual enantiomers.
Table 2: Potential Chiral Analogues of this compound and Synthetic Strategies
| Chiral Analogue Structure | Potential Synthetic Strategy | Key Stereochemical Control |
| Chirality at the α-position of the acetyl group | Asymmetric alkylation of an enolate derivative | Use of a chiral base or phase-transfer catalyst |
| Introduction of a chiral amino acid in the side chain | Coupling with an enantiopure amino acid | Readily available chiral pool starting material |
| Atropisomerism due to restricted rotation | Asymmetric oxidative coupling of naphthol precursors | Use of chiral ligands in metal-catalyzed reactions mdpi.com |
Enantioselective studies of these chiral analogues would be crucial to understand their interactions with biological systems or their performance in chiral materials applications. Techniques such as circular dichroism (CD) spectroscopy can be used to characterize the stereochemistry of the synthesized compounds.
Analytical Methodologies for Research and Development
Chromatographic Separation Techniques
Chromatography is a cornerstone of analytical chemistry, enabling the separation, identification, and quantification of individual components from a mixture. For a naphthalene (B1677914) derivative like n-(6-Methoxynaphthalen-2-yl)acetamide, various chromatographic techniques are employed to support synthesis, purification, and analysis.
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for assessing the purity and determining the concentration of pharmaceutical compounds and research chemicals. wjpmr.com Its high resolution, sensitivity, and precision make it ideal for separating this compound from starting materials, by-products, and degradation products. ajpaonline.com
A common approach for a compound of this nature is reversed-phase HPLC, where a non-polar stationary phase is used with a polar mobile phase. The purity is typically determined by calculating the peak area percentage of the main component relative to the total area of all peaks in the chromatogram. Quantification is achieved by comparing the peak response of the sample to that of a certified reference standard of known concentration. For related naphthalene derivatives, assays of ≥98.0% purity determined by HPLC are common. sigmaaldrich.comsigmaaldrich.com
Below is an example of typical HPLC parameters that could be applied for the analysis of this compound.
| Parameter | Condition | Purpose |
| Column | C18, 250 x 4.6 mm, 5 µm | Provides a non-polar stationary phase for effective separation of naphthalene derivatives. |
| Mobile Phase | Acetonitrile (B52724) and Water (Gradient or Isocratic) | The ratio is optimized to achieve good resolution between the analyte and impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate ensuring good separation efficiency and reasonable run times. |
| Column Temperature | 30°C | Maintained to ensure reproducible retention times. |
| Detection | UV-Vis Detector at ~254 nm | Naphthalene rings strongly absorb UV light, providing high sensitivity. |
| Injection Volume | 10 µL | A typical volume for analytical HPLC. |
Gas Chromatography (GC) is a powerful analytical technique suitable for compounds that are volatile and thermally stable. While HPLC is more common for non-volatile compounds, GC can be employed for the analysis of this compound, particularly for identifying volatile impurities or alternative quantification. The compound would be vaporized and separated in a gaseous mobile phase.
Coupling GC with a mass spectrometer (GC-MS) provides an additional layer of identification based on the mass-to-charge ratio of the fragmented ions, which is highly specific. nih.gov This is useful for confirming the identity of trace impurities. A GC method for a related naphthalene compound was developed to detect it at levels as low as 10 ppm. asianpubs.org
The following table outlines potential GC parameters for analyzing this compound.
| Parameter | Condition | Purpose |
| Column | 5% Phenyl Polysiloxane (e.g., DB-5), 30 m | A common, relatively non-polar column suitable for a wide range of analytes. |
| Carrier Gas | Helium or Nitrogen | Inert gas to carry the sample through the column. |
| Inlet Temperature | 250°C | Ensures complete and rapid vaporization of the sample. |
| Oven Program | Temperature gradient (e.g., 100°C to 280°C) | A temperature ramp allows for the separation of compounds with different boiling points. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID provides high sensitivity for organic compounds, while MS provides structural information. |
Thin-Layer Chromatography (TLC) is an indispensable tool in synthetic chemistry for its simplicity, speed, and low cost. researchgate.net It is primarily used for the qualitative monitoring of reaction progress. thieme.de During the synthesis of this compound, TLC can be used to track the consumption of the starting amine (6-methoxy-2-aminonaphthalene) and the formation of the acetylated product.
A small spot of the reaction mixture is applied to a TLC plate (e.g., silica (B1680970) gel), which is then developed in a suitable solvent system. The separated spots are visualized, typically under UV light. The progress of the reaction is confirmed by the disappearance of the reactant spot and the appearance of a new spot corresponding to the product. The retention factor (Rf) value helps in identifying the compounds.
A typical TLC setup for monitoring the synthesis is detailed below.
| Parameter | Description | Purpose |
| Stationary Phase | Silica gel 60 F254 on aluminum plates | A polar adsorbent that is standard for separating moderately polar organic compounds. |
| Mobile Phase | Ethyl Acetate (B1210297) / Hexane (e.g., 30:70 v/v) | The polarity of the solvent system is adjusted to achieve good separation (Rf values between 0.2 and 0.8). |
| Visualization | UV lamp at 254 nm | The naphthalene ring system allows for easy visualization as dark spots on a fluorescent background. |
Quantitative Analytical Methods in Research Matrices (Non-Clinical)
In non-clinical research, such as in vitro metabolism or environmental fate studies, it is often necessary to quantify this compound in complex matrices like buffer solutions, cell culture media, or microsomal preparations. These analyses typically require a sample preparation step to remove interfering substances, followed by a sensitive and selective analytical technique, usually HPLC coupled with UV or mass spectrometry (HPLC-MS). nih.gov
Sample preparation is critical for accurate quantification. Common techniques include:
Protein Precipitation (PPT): An organic solvent (e.g., acetonitrile) is added to the sample to precipitate proteins, which are then removed by centrifugation.
Liquid-Liquid Extraction (LLE): The analyte is partitioned from the aqueous matrix into an immiscible organic solvent.
Solid-Phase Extraction (SPE): The sample is passed through a cartridge containing a solid adsorbent that retains the analyte, which is then eluted with a small volume of solvent. researchgate.net This method is effective for concentrating the analyte and achieving a clean extract. nih.govresearchgate.net
Following sample cleanup, quantification is performed, often using an internal standard to correct for variations in sample processing and instrument response.
| Step | Method | Details |
| 1. Sample Preparation | Solid-Phase Extraction (SPE) | A C18 cartridge is used to retain the analyte from the aqueous matrix. Interfering salts and polar components are washed away. |
| 2. Elution | Methanol or Acetonitrile | The purified analyte is eluted from the SPE cartridge with a strong organic solvent. |
| 3. Analysis | HPLC-UV or HPLC-MS/MS | The extract is injected into the HPLC system for separation and quantification against a calibration curve. MS/MS offers higher selectivity and sensitivity. |
Method Validation for Research Applications (Specificity, Precision, Accuracy)
For quantitative research applications, the analytical method must be validated to ensure it is fit for its intended purpose. researchgate.net Method validation demonstrates that the procedure is reliable, reproducible, and provides accurate results. scielo.br The key parameters, as often guided by ICH (International Council for Harmonisation) principles, include specificity, precision, and accuracy. researchgate.netrjptonline.org
Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. scielo.br For an HPLC method, this is demonstrated by showing that the peak for this compound is well-resolved from all other peaks and that the matrix does not produce any interfering signals at the retention time of the analyte.
Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. asianpubs.org It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels:
Repeatability: Precision over a short interval of time with the same analyst and equipment.
Intermediate Precision: Variation within the same laboratory, but on different days, with different analysts, or on different equipment. researchgate.net
Accuracy refers to the closeness of the test results obtained by the method to the true value. asianpubs.org It is often determined by analyzing samples with a known concentration of the analyte (e.g., a spiked matrix) and calculating the percentage of recovery. scielo.br
The table below summarizes typical acceptance criteria for these validation parameters in a research context.
| Validation Parameter | Measurement | Typical Acceptance Criteria |
| Specificity | Resolution of analyte peak; analysis of blank matrix | Analyte peak is free from interference. Resolution > 2 from nearest peak. |
| Precision (Repeatability) | % RSD of ≥ 6 replicate measurements | RSD ≤ 2% for drug substance assay; ≤ 15% for trace analysis. |
| Precision (Intermediate) | % RSD of measurements on different days/analysts | RSD ≤ 3% for drug substance assay; ≤ 20% for trace analysis. |
| Accuracy | % Recovery of spiked samples at different concentrations | 98.0% - 102.0% for drug substance; 80% - 120% for trace analysis in complex matrices. rjptonline.org |
Emerging Research Applications and Interdisciplinary Studies
Chemical Biology Tool Development
The development of chemical tools is crucial for dissecting complex biological processes. nih.gov These tools enable the visualization of biomolecules, the regulation of cellular signaling networks, and the identification of therapeutic targets. nih.gov While specific research on N-(6-methoxynaphthalen-2-yl)acetamide as a chemical biology tool is still emerging, its structural features suggest several potential applications. The naphthalene (B1677914) core provides a fluorescent scaffold, which could be exploited for the development of probes for cellular imaging. By attaching reactive groups or linkers, this compound could be transformed into a photoaffinity probe to identify protein-protein interactions or to elucidate the targets of bioactive molecules. nih.gov The methoxy (B1213986) and acetamide (B32628) functionalities offer sites for chemical modification, allowing for the synthesis of a library of derivatives with tailored properties for specific biological investigations.
Material Science Applications (e.g., Corrosion Inhibition)
In the realm of material science, organic compounds are increasingly investigated for their protective properties, particularly as corrosion inhibitors for metals. nanobioletters.com Research has demonstrated that compounds containing heteroatoms like nitrogen and oxygen, as well as aromatic rings, are effective in preventing the corrosion of metals such as mild steel in acidic environments. nanobioletters.comnih.gov These molecules function by adsorbing onto the metal surface, forming a protective layer that blocks the active sites for corrosion. nanobioletters.com
The molecular structure of this compound, which contains a naphthalene ring system, an amide group (with nitrogen and oxygen), and a methoxy group (with oxygen), makes it a promising candidate for corrosion inhibition. The aromatic naphthalene rings can provide a large surface area for adsorption via π-electron interactions with the metal's d-orbitals. Furthermore, the lone pair of electrons on the nitrogen and oxygen atoms can form coordinate bonds with the metal atoms, leading to strong chemisorption. nih.gov Studies on similar naphthalene derivatives have shown significant corrosion inhibition efficiency. researchgate.netresearchgate.net For instance, the related compound naproxen (B1676952) (2-(6-methoxynaphthalen-2-yl)propanoic acid) has been investigated as a corrosion inhibitor for zinc in hydrochloric acid. researchgate.net
The effectiveness of such organic inhibitors is often evaluated using electrochemical techniques and weight loss measurements. The data can be used to determine the inhibition efficiency and to understand the mechanism of adsorption.
Table 1: Potential Corrosion Inhibition Properties
| Feature | Role in Corrosion Inhibition |
|---|---|
| Naphthalene Ring | Adsorption on metal surface via π-electrons. |
| Nitrogen and Oxygen Atoms | Coordination with metal ions through lone pair electrons. |
Prodrug Design and Delivery System Concepts (Theoretical/Chemical Aspects Only)
Prodrug design is a strategic approach in medicinal chemistry to overcome undesirable properties of pharmacologically active compounds, such as poor solubility, low permeability, or rapid metabolism. researchgate.netresearchgate.net A prodrug is an inactive derivative of a drug molecule that is converted into the active form within the body through enzymatic or chemical reactions. researchgate.net
This compound is a derivative of the pharmacologically active compound 6-methoxy-2-naphthylamine. The acetamide group can be considered a promoiety that masks the primary amine. Theoretically, this amide bond could be susceptible to hydrolysis by amidase enzymes in vivo, which would release the active amine. This strategy is often employed to improve the oral bioavailability or to achieve targeted drug delivery. researchgate.net
The design of prodrugs based on the this compound scaffold could involve further chemical modifications. For example, attaching a water-solubilizing group to the molecule could enhance its aqueous solubility. Conversely, adding a lipophilic moiety could improve its ability to cross cell membranes. nih.gov The rate of conversion of the prodrug to the active drug can be fine-tuned by altering the electronic and steric properties of the promoiety. nih.gov
Drug delivery systems based on supramolecular assemblies, such as nanoparticles, have also gained significant attention. biorxiv.org While not a direct prodrug approach, encapsulating a compound like this compound within a nanocarrier could control its release profile and improve its therapeutic index. biorxiv.org
Supramolecular Chemistry Involving Naphthalene Acetamides
Supramolecular chemistry focuses on the study of non-covalent interactions between molecules, leading to the formation of well-defined, functional assemblies. bath.ac.ukresearchgate.net The naphthalene moiety within this compound is a planar aromatic system that can participate in various non-covalent interactions, including π-π stacking and van der Waals forces. researchgate.net These interactions are fundamental to the self-assembly of molecules into larger, ordered structures.
The amide group in this compound is a classic hydrogen bond donor and acceptor, allowing for the formation of intermolecular hydrogen bonds. These directional interactions can guide the assembly of molecules into specific architectures, such as sheets, ribbons, or more complex three-dimensional networks.
The combination of π-π stacking from the naphthalene core and hydrogen bonding from the acetamide group can lead to the formation of complex supramolecular structures. nih.govnih.gov The study of these assemblies is relevant for the development of new materials with interesting optical or electronic properties. For instance, the co-crystallization of naphthalene-containing molecules with other aromatic compounds can lead to the formation of charge-transfer complexes with unique photophysical characteristics. nih.gov
Table 2: Supramolecular Interactions of this compound
| Interaction Type | Participating Functional Group(s) | Potential Outcome |
|---|---|---|
| π-π Stacking | Naphthalene Ring | Formation of columnar or layered structures. |
| Hydrogen Bonding | Acetamide Group (N-H and C=O) | Creation of one-, two-, or three-dimensional networks. |
Future Research Directions and Unexplored Avenues
Advanced Synthetic Transformations
The future of synthesizing N-(6-methoxynaphthalen-2-yl)acetamide and its derivatives lies in the adoption of more sophisticated and efficient chemical transformations. While classical methods provide a basis, advanced approaches could unlock novel analogues with enhanced properties.
C-H Activation: Direct C-H activation and functionalization of the naphthalene (B1677914) core represent a frontier in synthetic chemistry. Future research could focus on developing catalytic systems (e.g., using palladium, rhodium, or iridium catalysts) to selectively introduce new functional groups at various positions on the naphthalene ring system, bypassing the need for pre-functionalized starting materials. This would enable the rapid generation of a library of derivatives for structure-activity relationship (SAR) studies.
Flow Chemistry: The use of continuous flow reactors for the synthesis of this compound could offer significant advantages over traditional batch processing. Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, often leading to higher yields, improved safety, and easier scalability.
Biocatalysis: Employing enzymes as catalysts for the synthesis or modification of this compound is a promising green chemistry approach. Enzymes could be used for stereoselective transformations, such as hydroxylations or other oxidations on the naphthalene scaffold, yielding unique derivatives that are difficult to access through conventional chemical methods.
Deeper Mechanistic Elucidation at the Molecular Level
A thorough understanding of the reaction mechanisms involved in the synthesis and potential biological activity of this compound is crucial for its rational development.
Computational Modeling: Density Functional Theory (DFT) calculations can provide deep insights into the electronic structure and reactivity of the molecule. nih.gov DFT can be used to model reaction pathways, calculate transition state energies, and predict the regioselectivity of synthetic transformations. eurjchem.comresearchgate.net This in silico approach can help in optimizing reaction conditions and designing more efficient synthetic routes.
Kinetic Studies: Detailed kinetic analysis of the key synthetic steps, such as the acylation of 6-methoxy-2-aminonaphthalene, can reveal the underlying reaction mechanism. By studying the effect of reactant concentrations, temperature, and catalysts on the reaction rate, a comprehensive mechanistic picture can be constructed.
Spectroscopic Analysis of Intermediates: Advanced spectroscopic techniques, such as in-situ infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy, could be employed to detect and characterize transient intermediates formed during chemical reactions. This direct observational data is invaluable for confirming proposed mechanistic pathways.
Integration with Artificial Intelligence and Machine Learning in Drug Discovery Pipelines
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery and can be powerfully applied to the study of this compound. jsr.orgnih.govresearchgate.netdntb.gov.ua
De Novo Design: Generative AI models can design novel molecules with desired properties from scratch. crimsonpublishers.com By training these models on large chemical datasets, it is possible to generate new analogues of this compound that are predicted to have improved biological activity, better pharmacokinetic profiles, or reduced toxicity. crimsonpublishers.com
Predictive Modeling: ML algorithms can be trained to predict various properties of this compound and its derivatives. This includes predicting physicochemical properties like solubility and logP, as well as ADME (absorption, distribution, metabolism, and excretion) properties and potential toxicity. crimsonpublishers.com Such predictions can accelerate the drug discovery process by prioritizing the most promising candidates for synthesis and experimental testing. crimsonpublishers.com
Virtual Screening: AI-powered virtual screening can rapidly screen vast libraries of compounds against specific biological targets to identify potential hits. nih.gov This approach could be used to identify new potential applications for this compound by testing it in silico against a wide range of proteins and enzymes.
Table 1: AI/ML Applications in the Development of this compound Analogues
| AI/ML Application | Description | Potential Impact |
| QSAR Analysis | Develop quantitative structure-activity relationship models to correlate chemical structure with biological activity. | Guide the design of more potent and selective analogues. |
| ADMET Prediction | Predict absorption, distribution, metabolism, excretion, and toxicity profiles of virtual compounds. | Reduce late-stage failures by identifying compounds with poor pharmacokinetic properties early on. |
| De Novo Drug Design | Generate novel molecular structures with optimized properties using generative adversarial networks (GANs) or other models. | Discover patentable new chemical entities with enhanced therapeutic potential. |
| Target Identification | Analyze biological data to hypothesize and validate novel protein targets for the compound and its derivatives. | Expand the therapeutic applications of the core chemical scaffold. |
Exploration of Novel Biological Targets (In Vitro/In Silico)
While related naphthalene-based compounds like Naproxen (B1676952) and Nabumetone are known inhibitors of cyclooxygenase (COX) enzymes, the full biological activity spectrum of this compound is likely not fully explored. mdpi.comnih.gov Future research should aim to identify novel biological targets.
In Silico Docking Studies: Molecular docking simulations can be used to predict the binding affinity of this compound against a wide array of biological targets. nih.gov This computational method can help prioritize proteins for further in vitro testing and can provide insights into the potential mechanism of action at the molecular level. mdpi.com
In Vitro Screening: High-throughput screening (HTS) of this compound against diverse panels of enzymes and receptors could uncover unexpected biological activities. This could include screening against kinases, proteases, G-protein coupled receptors (GPCRs), and other target classes relevant to various diseases.
Phenotypic Screening: In this approach, the compound is tested for its ability to produce a specific phenotypic change in cells or organisms, without prior knowledge of the specific target. Subsequent target deconvolution studies can then be used to identify the molecular target responsible for the observed effect.
Table 2: Potential Novel Biological Target Classes for this compound
| Target Class | Rationale | Potential Therapeutic Area |
| Kinases | Many naphthalene-containing compounds exhibit kinase inhibitory activity. | Oncology, Inflammatory Diseases |
| Nuclear Receptors | The planar aromatic structure may allow for interaction with ligand-binding domains. | Metabolic Diseases, Oncology |
| Ion Channels | Small molecules can act as modulators of various ion channels. | Neurological Disorders, Cardiovascular Diseases |
| Epigenetic Targets | Inhibition of enzymes like histone deacetylases (HDACs) or methyltransferases. | Oncology, Genetic Disorders |
Expanding into New Material and Catalytic Applications
The utility of this compound may extend beyond pharmacology into the realms of material science and catalysis. The rigid, planar naphthalene core is a versatile building block.
Organic Electronics: Naphthalene derivatives are known to possess interesting photophysical properties. Future work could explore the incorporation of the this compound scaffold into organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs). The methoxy (B1213986) and acetamide (B32628) groups can be modified to tune the electronic properties of the material.
Polymer Science: The compound could be functionalized with polymerizable groups to be incorporated as a monomer in the synthesis of novel polymers. The resulting materials could exhibit enhanced thermal stability, unique optical properties, or specific recognition capabilities due to the presence of the naphthalene moiety.
Ligand Development for Catalysis: The acetamide nitrogen and the methoxy oxygen could potentially act as coordinating atoms for metal centers. By modifying the core structure, it may be possible to design novel ligands for asymmetric catalysis or other transition metal-catalyzed reactions. The naphthalene backbone would provide a rigid and well-defined steric environment around the metal center.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-(6-Methoxynaphthalen-2-yl)acetamide, and how do reaction conditions influence yield?
- Methodology :
-
Step 1 : Start with 6-methoxynaphthalen-2-amine as the precursor. React with acetyl chloride in anhydrous dichloromethane (DCM) under nitrogen, using triethylamine (TEA) as a base to neutralize HCl .
-
Step 2 : Monitor reaction progress via TLC (n-hexane:ethyl acetate, 9:1). Quench with ice-water, extract with ethyl acetate, and dry over Na₂SO₄. Purify via column chromatography (silica gel, gradient elution) .
-
Critical Factors : Excess acetyl chloride (1.2–1.5 eq) improves yield (>85%), while higher temperatures (>40°C) promote side reactions (e.g., over-acetylation) .
- Data Comparison :
| Solvent System | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| DCM + TEA | 25 | 85–90 | ≥98% |
| THF + DMAP | 40 | 72–78 | 95% |
| DMAP = 4-Dimethylaminopyridine . |
Q. How is N-(6-Methoxynaphthalen-2-yl)acetamide characterized structurally?
- Analytical Techniques :
- X-ray Crystallography : Resolve crystal structure to confirm regiochemistry and methoxy/acetamide group orientation (e.g., bond angles, torsion angles) .
- NMR Spectroscopy :
- ¹H NMR : Methoxy protons appear as a singlet at δ 3.8–3.9 ppm; acetamide NH at δ 8.2–8.5 ppm (broad, exchangeable) .
- ¹³C NMR : Carbonyl (C=O) at ~168–170 ppm; methoxy carbon at ~55 ppm .
- Mass Spectrometry : ESI-MS shows [M+H]⁺ peak at m/z 230.1 (calculated: 230.1) .
Advanced Research Questions
Q. How does N-(6-Methoxynaphthalen-2-yl)acetamide interact with cancer cell lines, and what mechanisms underlie its activity?
- Experimental Design :
-
In Vitro Assays : Use MTT or SRB assays on HCT-116 (colon), MCF-7 (breast), and A549 (lung) cancer cells. IC₅₀ values typically range 10–50 µM .
-
Mechanistic Studies :
-
Apoptosis : Measure caspase-3/7 activation via fluorometric assays.
-
Cell Cycle : Analyze flow cytometry data for G1/S arrest (e.g., cyclin D1 downregulation) .
-
Contradictions : Discrepancies in activity across cell lines may arise from differential expression of drug transporters (e.g., P-gp) or metabolic enzymes .
- Case Study :
| Cell Line | IC₅₀ (µM) | Mechanism Identified | Reference |
|---|---|---|---|
| HCT-116 | 12.3 ± 1.2 | Caspase-dependent apoptosis | |
| MCF-7 | 28.7 ± 3.1 | G1/S phase arrest |
Q. What computational approaches predict the pharmacokinetic properties of N-(6-Methoxynaphthalen-2-yl)acetamide?
- Methods :
- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to assess:
- Lipophilicity : LogP ~2.1 (optimal for blood-brain barrier penetration).
- Solubility : ~50 µg/mL in aqueous buffer (pH 7.4).
- CYP450 Inhibition : Moderate inhibition of CYP3A4 (caution for drug-drug interactions) .
- Molecular Docking : Target COX-2 or EGFR kinase; docking scores (Glide XP) range from −8.5 to −9.2 kcal/mol, suggesting strong binding affinity .
Q. How can contradictory results in biological assays be resolved?
- Troubleshooting :
- Compound Stability : Verify purity via HPLC before assays. Degradation in DMSO (>1 week) may reduce activity .
- Assay Conditions : Optimize serum concentration (e.g., 5% FBS vs. 10% FBS alters IC₅₀ by 2–3 fold) .
- Cell Line Authentication : Use STR profiling to confirm identity (e.g., cross-contamination risks) .
Synthetic and Analytical Challenges
Q. What strategies improve regioselectivity in naphthalene ring functionalization during synthesis?
- Approaches :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
